[(1-{[(1,1-Dimethylethyl)oxy]carbonyl}-4-piperidinyl)methyl](iodo)zinc
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Overview
Description
(1-{[(1,1-Dimethylethyl)oxy]carbonyl}-4-piperidinyl)methylzinc is a complex organozinc compound It is characterized by the presence of a piperidine ring substituted with a tert-butoxycarbonyl group and an iodo group, coordinated to a zinc atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-{[(1,1-Dimethylethyl)oxy]carbonyl}-4-piperidinyl)methylzinc typically involves the reaction of a piperidine derivative with a zinc reagent. One common method is the reaction of 1-{[(1,1-Dimethylethyl)oxy]carbonyl}-4-piperidinylmethyl iodide with zinc dust in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(1-{[(1,1-Dimethylethyl)oxy]carbonyl}-4-piperidinyl)methylzinc can undergo various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction Reactions: The zinc center can participate in redox reactions, potentially altering the oxidation state of the compound.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or alcohols. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions to achieve the desired redox transformations.
Coupling Reactions: Palladium or nickel catalysts are often employed in the presence of ligands like triphenylphosphine or 1,10-phenanthroline.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted piperidine derivatives, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.
Scientific Research Applications
(1-{[(1,1-Dimethylethyl)oxy]carbonyl}-4-piperidinyl)methylzinc has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be used to modify biomolecules, potentially altering their biological activity or stability.
Industry: The compound can be used in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (1-{[(1,1-Dimethylethyl)oxy]carbonyl}-4-piperidinyl)methylzinc involves its ability to act as a nucleophile or electrophile in chemical reactions. The zinc center can coordinate with various ligands, facilitating the formation or breaking of chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
(1-{[(1,1-Dimethylethyl)oxy]carbonyl}-4-piperidinyl)methylzinc can be compared with other organozinc compounds such as:
- (1-{[(1,1-Dimethylethyl)oxy]carbonyl}-4-piperidinyl)methylzinc
- (1-{[(1,1-Dimethylethyl)oxy]carbonyl}-4-piperidinyl)methylzinc
- (1-{[(1,1-Dimethylethyl)oxy]carbonyl}-4-piperidinyl)methylzinc
These compounds share similar structures but differ in the halogen substituent. The iodo derivative is unique due to its larger atomic radius and lower electronegativity, which can influence its reactivity and selectivity in chemical reactions.
Properties
IUPAC Name |
tert-butyl 4-methanidylpiperidine-1-carboxylate;iodozinc(1+) |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20NO2.HI.Zn/c1-9-5-7-12(8-6-9)10(13)14-11(2,3)4;;/h9H,1,5-8H2,2-4H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIIWPLLSUFMHS-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)[CH2-].[Zn+]I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20INO2Zn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101172752 |
Source
|
Record name | [[1-[(1,1-Dimethylethoxy)carbonyl]-4-piperidinyl]methyl]iodozinc | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101172752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160623-68-6 |
Source
|
Record name | [[1-[(1,1-Dimethylethoxy)carbonyl]-4-piperidinyl]methyl]iodozinc | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101172752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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